molecular formula C16H16N6OS2 B2487685 N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-67-2

N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2487685
M. Wt: 372.47
InChI Key: WARHJVQMNYPWAO-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their unique structural features and potential applications in various fields of chemistry and biology. The research focuses on synthesizing novel derivatives and analyzing their molecular structures, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions, including the use of acetyl chloride, hydrazine hydrate, and various catalysts to produce derivatives with specific functional groups. These synthesis processes are crucial for obtaining compounds with desired biological or chemical activities (Wang et al., 2010).

Molecular Structure Analysis

Structural elucidation of these compounds is typically achieved through techniques such as MS, IR, CHN, 1H NMR, and X-ray diffraction. These methods provide detailed insights into the molecular geometry, bonding patterns, and overall structural integrity of the compounds, which are critical for understanding their function and reactivity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitution, esterification, and reactions with hydrazine derivatives. The reactivity of the thiazole and triazole moieties is of particular interest, as these groups can participate in various chemical transformations leading to a wide range of derivative compounds with potential biological activities (Khalil et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of these compounds. These properties are influenced by the molecular structure and can affect the compound's stability, formulation, and delivery in potential applications (Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in the compound. These properties are crucial for understanding how these compounds can be utilized in chemical reactions, as well as their potential biological activities and mechanisms of action (Domasevitch et al., 1997).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS2/c1-11-9-24-14(17-11)18-13(23)10-25-16-20-19-15-21(7-8-22(15)16)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARHJVQMNYPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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